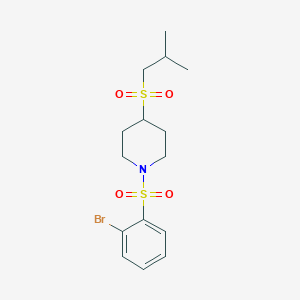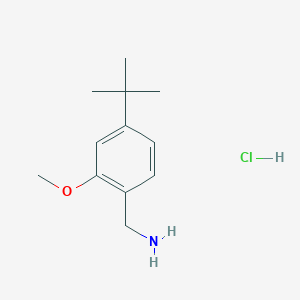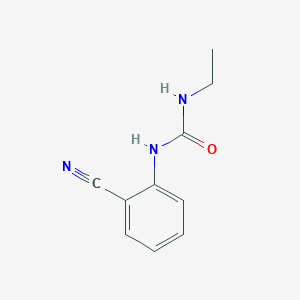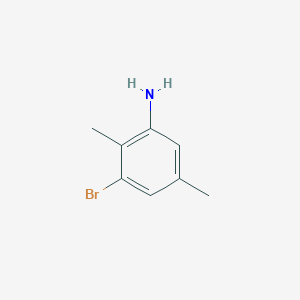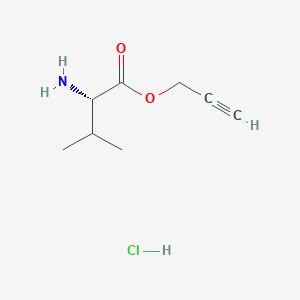
Prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-ynyl is a functional group in organic chemistry consisting of a propyne moiety (a three-carbon chain with a triple bond) attached to a molecule via its terminal acetylenic carbon . (2S)-2-amino-3-methylbutanoate is an amino acid derivative, specifically a derivative of isoleucine, which is one of the essential amino acids .
Molecular Structure Analysis
The molecular structure of a compound containing a prop-2-ynyl group would include a three-carbon chain with a triple bond. The (2S)-2-amino-3-methylbutanoate component would include an amino group and a carboxylate group, along with a three-carbon chain with a methyl group attached .Chemical Reactions Analysis
Prop-2-ynyl groups have been involved in various chemical reactions. For example, prop-2-ynylsulfonium salts have been used in reactions with sulfonyl-protected β-amino ketones, resulting in various compounds . Additionally, prop-2-ynyl ethers have been synthesized through reactions with propargyl bromide .Scientific Research Applications
Synthesis and Functionalization Techniques
Synthetic Pathways
The synthesis of complex chemical structures often involves key precursor molecules, which can be modified through various reactions to achieve desired functionalities. For example, the synthesis of 2-tributylstannyl-1-alkenes from 2-tributylstannyl-2-propen-1-yl acetate illustrates a method for preparing compounds that could serve as intermediates in the synthesis of structurally complex molecules, potentially including Prop-2-ynyl (2S)-2-amino-3-methylbutanoate hydrochloride (Bellina, Carpita, Santis, & Rossi, 1994).
Functional Group Transformation
The carbonylative ring opening of terminal epoxides, as described in research by Denmark and Ahmad (2007), provides an example of how functional groups can be transformed under mild conditions, a method that could be relevant for modifying or synthesizing derivatives of Prop-2-ynyl (2S)-2-amino-3-methylbutanoate hydrochloride (Denmark & Ahmad, 2007).
Potential Applications in Drug Development
Anticonvulsant Activity
Research on ester-based compounds, such as the synthesis and anticonvulsant activity of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, demonstrates the potential medicinal applications of structurally complex esters. Such studies could provide insights into the therapeutic potential of Prop-2-ynyl (2S)-2-amino-3-methylbutanoate hydrochloride (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
Advanced Organic Synthesis Techniques
Innovative Synthesis Methods
The [3 + 2]-annulation of prop-2-ynylsulfonium salts to access hydroindol-5-ones containing a methylthio group showcases a novel synthetic route that could be applicable to the synthesis or modification of Prop-2-ynyl (2S)-2-amino-3-methylbutanoate hydrochloride, highlighting the versatility of prop-2-ynyl groups in organic synthesis (Jia, Zhang, Jin, & Huang, 2017).
Mechanism of Action
properties
IUPAC Name |
prop-2-ynyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-4-5-11-8(10)7(9)6(2)3;/h1,6-7H,5,9H2,2-3H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUYANNTKVZVBL-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC#C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC#C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

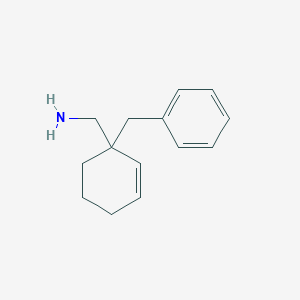
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,4-dimethylphenyl)sulfonyl)pyrrolidine](/img/structure/B2971187.png)


![2-Methylsulfanyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2971191.png)
![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)
![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)
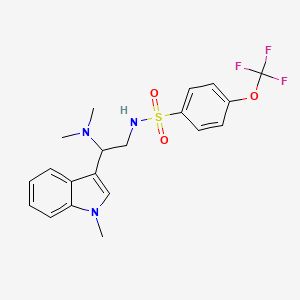
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)
